molecular formula C5H12ClNO2 B1280062 4-Aminopentanoic acid hydrochloride CAS No. 62000-70-8

4-Aminopentanoic acid hydrochloride

Cat. No.: B1280062
CAS No.: 62000-70-8
M. Wt: 153.61 g/mol
InChI Key: HRBUADXBDUKOMF-UHFFFAOYSA-N
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Description

4-Aminopentanoic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a derivative of 4-aminopentanoic acid, which is a γ-amino acid. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, biotechnology, and industrial chemistry.

Mechanism of Action

Target of Action:

4-Aminopentanoic acid hydrochloride (also known as 4-APA) primarily interacts with neurotransmitter systems in the brain. Specifically, it impacts the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission. Imbalance in this pathway has been associated with various psychiatric and neurological disorders .

Biochemical Pathways:

4-APA affects the balance between excitatory glutamate and inhibitory GABA neurotransmission. Dysregulation in this balance contributes to various neurological and psychiatric conditions .

Action Environment:

Environmental factors (e.g., pH, temperature, ion concentrations) can affect 4-APA’s stability, efficacy, and interaction with neurotransmitter systems.

Biochemical Analysis

Biochemical Properties

4-Aminopentanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in the context of neurotransmission. It interacts with enzymes such as glutamate dehydrogenase, which catalyzes the conversion of levulinic acid to 4-aminopentanoic acid . This interaction is crucial for the synthesis of γ-amino acids, which are important building blocks in the pharmaceutical industry and peptide chemistry. Additionally, this compound can act as a false neurotransmitter, interacting with GABA receptors and influencing neurotransmission .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by acting as a false GABAergic neurotransmitter, impacting cell signaling pathways and gene expression . Studies have shown that it can reduce endogenous GABA concentration and release following membrane depolarization, affecting cellular metabolism and neurotransmission . These effects are particularly relevant in the context of neurological and psychiatric disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GABA receptors. It exhibits weak agonist activity with certain GABA receptor subtypes, such as GABAA α5β2γ2, and can act as an antagonist with others, such as GABAA α6β2γ2 . These interactions influence the binding and activity of GABA, leading to changes in neurotransmission and cellular responses. Additionally, this compound can inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, further modulating its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that both enantiomers of this compound reach stable concentrations in the brain within one hour of administration and are cleared from the serum within six hours . This stability and rapid clearance are important for understanding its long-term effects on cellular function. Additionally, the compound’s stability and degradation in vitro and in vivo can influence its efficacy and safety in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that doses ranging from 100 to 900 mg/kg can impact mouse behavior, with higher doses leading to dose-dependent reductions in activity . No mortality was observed at these doses, indicating a relatively high safety margin. It is important to consider these dosage effects when designing experiments and interpreting results in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways linking excitatory and inhibitory neurotransmission. It interacts with enzymes such as glutamate dehydrogenase, which plays a role in the synthesis of γ-amino acids from levulinic acid . This interaction affects metabolic flux and the levels of metabolites involved in neurotransmission. Additionally, this compound can influence the balance between excitatory and inhibitory neurotransmitters, impacting overall metabolic pathways in the brain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that it can be rapidly taken up by cerebral synaptosomes and distributed within the brain . This rapid uptake and distribution are important for its effects on neurotransmission and cellular function. Additionally, the compound’s localization and accumulation within specific tissues can influence its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is known to interact with GABA receptors located on the cell membrane, influencing neurotransmission and cellular responses . Additionally, the compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell. Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminopentanoic acid hydrochloride can be synthesized through several methods. One common approach involves the reductive amination of levulinic acid using engineered glutamate dehydrogenase from Escherichia coli. This method is highly enantioselective and environmentally friendly . The reaction conditions typically involve the use of ammonia as the amino donor and formate dehydrogenase to regenerate the cofactor NADPH .

Industrial Production Methods: Industrial production of this compound often employs similar enzymatic methods due to their sustainability and high yield. The process involves the conversion of biomass-derived levulinic acid into 4-aminopentanoic acid, followed by its conversion to the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: 4-Aminopentanoic acid hydrochloride undergoes various chemical reactions, including:

    Reductive Amination: Conversion of carbonyl compounds to amines using reducing agents.

    Substitution Reactions: Replacement of functional groups with other substituents.

    Oxidation and Reduction: Changes in the oxidation state of the compound.

Common Reagents and Conditions:

    Reductive Amination: Ammonia, formate dehydrogenase, NADPH.

    Substitution Reactions: Various halogenating agents and nucleophiles.

    Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions include various derivatives of 4-aminopentanoic acid, which can be further utilized in pharmaceutical synthesis .

Comparison with Similar Compounds

    4-Aminobutyric Acid (GABA): A neurotransmitter with similar structural features but different biological functions.

    5-Aminopentanoic Acid: Another γ-amino acid with distinct properties and applications.

Uniqueness: 4-Aminopentanoic acid hydrochloride is unique due to its high enantiomeric purity and its specific applications in the synthesis of pharmaceutical agents and biologically active peptides .

Properties

IUPAC Name

4-aminopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(6)2-3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBUADXBDUKOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491721
Record name 4-Aminopentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62000-70-8
Record name Pentanoic acid, 4-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62000-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminovaleric acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062000708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminopentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminopentanoic acid hydrochloride
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Record name 4-AMINOVALERIC ACID HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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